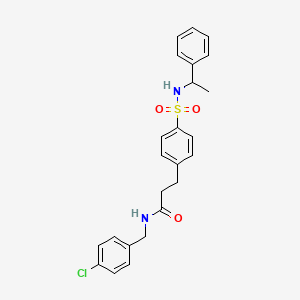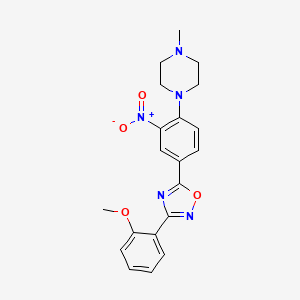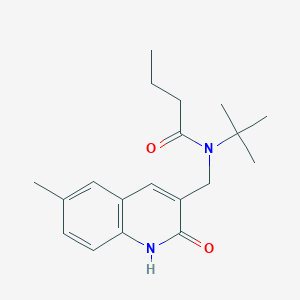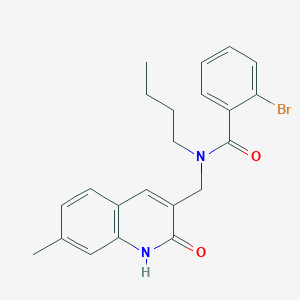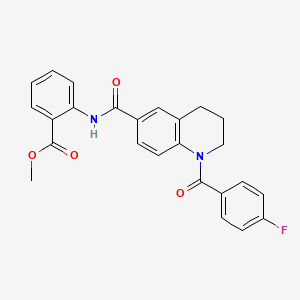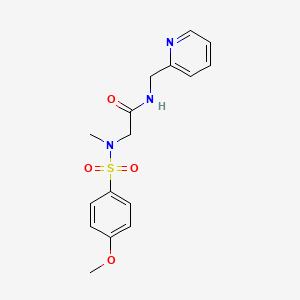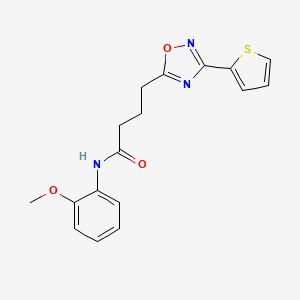
N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MTB belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
作用機序
The mechanism of action of N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but studies have suggested that it targets specific signaling pathways involved in cancer cell growth and proliferation. This compound has been found to inhibit the activation of Akt, a protein kinase that plays a critical role in cell survival and proliferation. This compound has also been found to inhibit the expression of cyclin D1, a protein that promotes cell cycle progression. Additionally, this compound has been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity, which may contribute to its anticancer properties. This compound has also been found to inhibit the activity of matrix metalloproteinases, enzymes that play a critical role in cancer cell invasion and metastasis. Additionally, this compound has been found to modulate the expression of genes involved in inflammation and immune response.
実験室実験の利点と制限
One advantage of N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide for lab experiments is its relatively low toxicity compared to other anticancer compounds. This compound has been found to have low toxicity in normal cells, which may make it a promising candidate for cancer therapy. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Other areas of research include exploring the potential of this compound for other biomedical applications, such as antimicrobial and anti-inflammatory therapy.
合成法
N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep reaction process. The first step involves the preparation of 2-methoxybenzoyl chloride by reacting 2-methoxybenzoic acid with thionyl chloride. The second step involves the preparation of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine by reacting thiophene-2-carboxylic acid hydrazide with phosphorus oxychloride. Finally, the two compounds are reacted together in the presence of a base to form this compound.
科学的研究の応用
N-(2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-13-7-3-2-6-12(13)18-15(21)9-4-10-16-19-17(20-23-16)14-8-5-11-24-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVZGMIGPSPVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

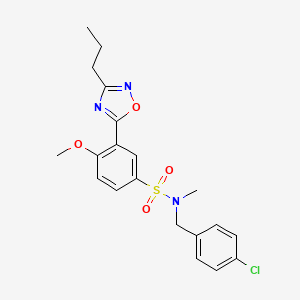

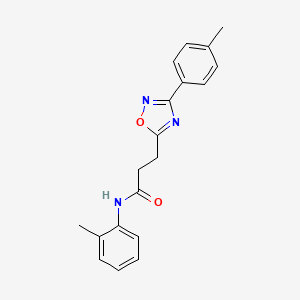

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7703319.png)
